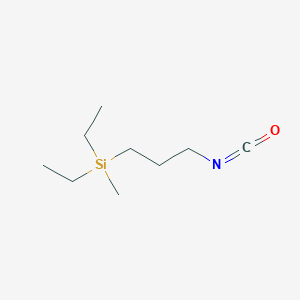
4-(5-butyl-3,4-dimethyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-butyl-3,4-dimethyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide is a synthetic organic compound that belongs to the class of thiazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-butyl-3,4-dimethyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide typically involves the following steps:
Formation of the Thiazolium Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under acidic conditions.
Alkylation: The resulting thiazole intermediate is then alkylated with butyl and dimethyl groups.
Quaternization: The final step involves the quaternization of the thiazole nitrogen with N,N-dimethylaniline in the presence of an iodide source.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolium ring.
Reduction: Reduction reactions may target the thiazolium ring or the aromatic system.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the thiazolium nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a catalyst in organic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Probes: The compound can be used as a probe to study enzyme mechanisms and interactions.
Antimicrobial Agents: Thiazolium salts have shown potential as antimicrobial agents.
Medicine
Drug Development: The compound may be explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(5-butyl-3,4-dimethyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide involves its interaction with molecular targets such as enzymes or receptors. The thiazolium ring can participate in electron transfer processes, while the aromatic system can engage in π-π interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-dimethyl-1,3-thiazol-2-yl)-N,N-dimethylaniline;iodide
- 4-(5-butyl-1,3-thiazol-2-yl)-N,N-dimethylaniline;iodide
- 4-(5-butyl-3,4-dimethyl-1,3-thiazol-2-yl)-N,N-diethylamine;iodide
Uniqueness
The unique combination of the butyl, dimethyl, and thiazolium groups in 4-(5-butyl-3,4-dimethyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide imparts specific chemical and biological properties that distinguish it from similar compounds. These properties include enhanced stability, reactivity, and potential biological activity.
Properties
CAS No. |
17790-35-1 |
|---|---|
Molecular Formula |
C17H25IN2S |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
4-(5-butyl-3,4-dimethyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C17H25N2S.HI/c1-6-7-8-16-13(2)19(5)17(20-16)14-9-11-15(12-10-14)18(3)4;/h9-12H,6-8H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
KLOMPMINAOBYFG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC1=C([N+](=C(S1)C2=CC=C(C=C2)N(C)C)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14713358.png)
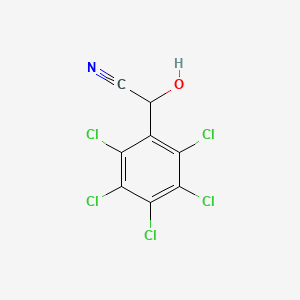
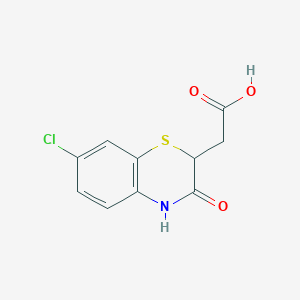
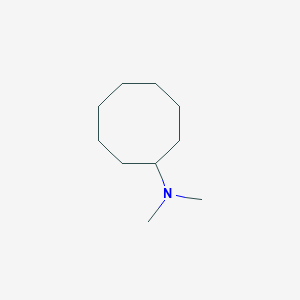
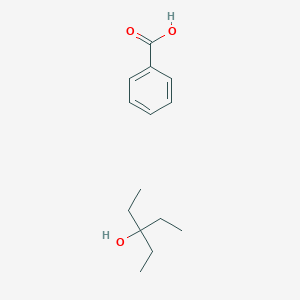
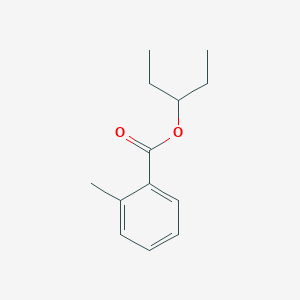
![11-Methyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B14713400.png)
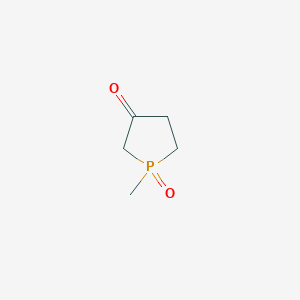
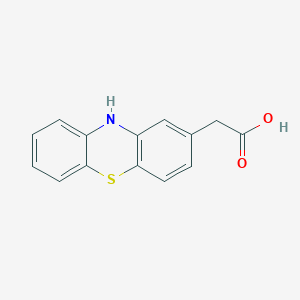
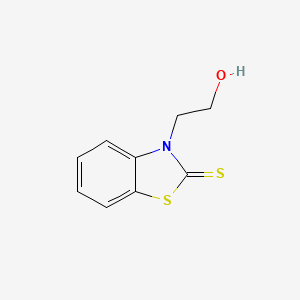


![2,2-Dimethyl-1-azaspiro[5.5]undecan-4-one](/img/structure/B14713425.png)
